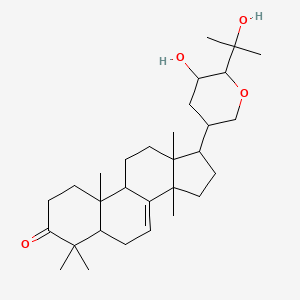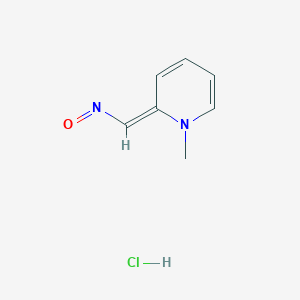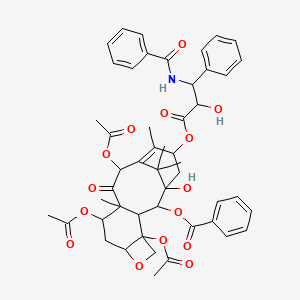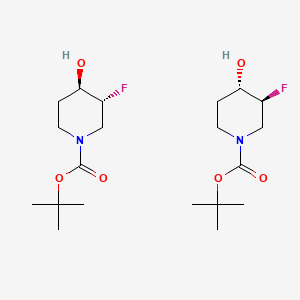![molecular formula C16H16N3NaO4S B15128984 Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B15128984.png)
Sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* is a complex organic molecule with significant applications in various scientific fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability, allowing for the production of significant quantities of the compound for research and commercial purposes.
Analyse Des Réactions Chimiques
Types of Reactions
[6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
[6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its antibiotic properties and potential use in treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt essential biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
[6R-[6alpha,7beta(R)]]-7-[(AMinophenylacetyl)aMino]-3-Methylene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic Acid SodiuM Salt* stands out due to its unique bicyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry.
Propriétés
Formule moléculaire |
C16H16N3NaO4S |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
sodium;7-[(2-amino-2-phenylacetyl)amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C16H17N3O4S.Na/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9;/h2-6,10-12,15H,1,7,17H2,(H,18,20)(H,22,23);/q;+1/p-1 |
Clé InChI |
DVGUTDHFEQENNS-UHFFFAOYSA-M |
SMILES canonique |
C=C1CSC2C(C(=O)N2C1C(=O)[O-])NC(=O)C(C3=CC=CC=C3)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3,5-Dihydroxy-7-(4-hydroxyphenyl)heptyl]benzene-1,2-diol](/img/structure/B15128913.png)





![4-[(3-Methylbutan-2-yl)amino]cyclohexan-1-ol](/img/structure/B15128947.png)



![3,6-Bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B15128964.png)
![Dimethyl 16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate](/img/structure/B15128972.png)
![4a,5,7-trihydroxy-7-methyl-4,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-3-one](/img/structure/B15128974.png)

